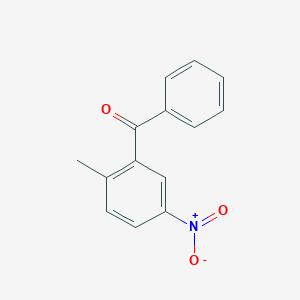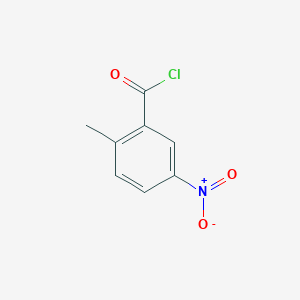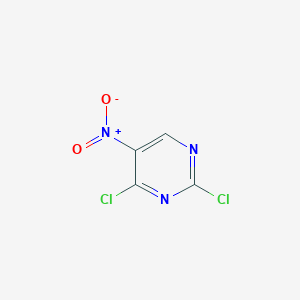
10-Amino-1-decanol
Übersicht
Beschreibung
10-Amino-1-decanol is an organic compound with the molecular formula C10H23NO. It is a white to almost white powder or crystalline solid at room temperature. This compound is known for its unique structure, which includes both an amino group and a hydroxyl group attached to a decane chain. This dual functionality makes it a valuable intermediate in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Amino-1-decanol can be synthesized through several methods. One common approach involves the reduction of 10-nitro-1-decanol using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reaction of 10-bromo-1-decanol with ammonia or an amine under suitable conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 10-nitro-1-decanol. This process involves the use of high-pressure hydrogen gas and a metal catalyst to reduce the nitro group to an amino group. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the process .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Amino-1-decanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 10-Decanone.
Reduction: 10-Decylamine.
Substitution: Various substituted decanols depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
10-Amino-1-decanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, emulsifiers, and other specialty chemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of lubricants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 10-Amino-1-decanol is primarily based on its ability to interact with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting the function of membrane-associated proteins. This disruption can lead to changes in cell signaling pathways and cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
10-Aminodecan-1-ol: Similar structure but with slight variations in the position of functional groups.
10-Bromo-1-decanol: Contains a bromine atom instead of an amino group.
10-Undecen-1-ol: Contains an additional double bond in the carbon chain.
Uniqueness: 10-Amino-1-decanol is unique due to its dual functionality, which combines the properties of both an alcohol and an amine. This makes it a versatile intermediate in various chemical reactions and industrial applications. Its ability to interact with both hydrophilic and hydrophobic environments also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
10-aminodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVSKCPPMNGBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403579 | |
| Record name | 10-Amino-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23160-46-5 | |
| Record name | 10-Amino-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Amino-1-decanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key chemical application of 10-Amino-1-decanol highlighted in the research?
A1: The research paper "REACTIONS OF OZONIDES: II. REDUCTIVE AMINATION OF OZONIZATION PRODUCTS WITH ETHANOLIC AMMONIA" [] demonstrates that this compound can be synthesized via the reductive amination of ozonolysis products using ethanolic ammonia. Specifically, ozonolysis of terminal olefins like 10-undecen-1-ol, followed by reaction with ethanolic ammonia, yields this compound. This highlights the compound's role as a valuable synthetic intermediate.
Q2: Is there a connection between this compound and carbohydrate chemistry?
A2: Interestingly, the paper "Rearrangements of acyloxyfurans and thiophenes" [] mentions the use of this compound in a reaction sequence related to carbohydrate chemistry. While the specific details are not elaborated upon in this paper, the context suggests its potential application in the synthesis or modification of carbohydrate derivatives. This hints at the versatility of this compound as a reagent in different areas of organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)







